Cas no 3034-42-2 (1-Methyl-5-nitroimidazole)

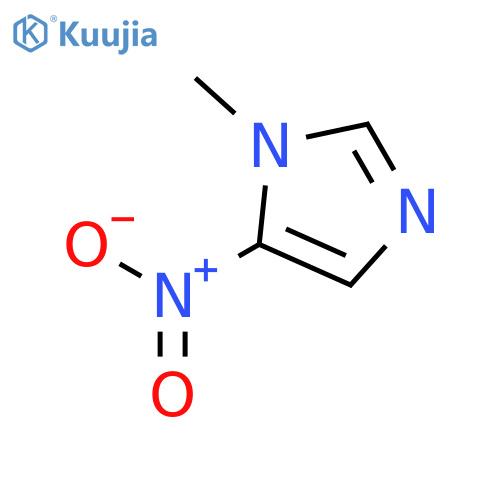

1-Methyl-5-nitroimidazole structure

商品名:1-Methyl-5-nitroimidazole

1-Methyl-5-nitroimidazole 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-5-nitroimidazole

- 1-methyl-5-nitro-1H-imidazole

- 1-Methyl-5-nitroimid

- 1H-Imidazole,1-methyl-5-nitro

- 1-methyl-5-NI

- 1-Methyl-5-nitro-1H-imidazol

- 1-methyl-5-nitro-imidazole

- EINECS 221-225-2

- Imidazole,1-methyl-5-nitro

- N-methyl-5-nitroimidazole

- 1H-Imidazole, 1-methyl-5-nitro-

- Imidazole, 1-methyl-5-nitro-

- LR2H69GV4P

- 1H-Imidazole,1-methyl-5-nitro-

- SB36477

- SY017081

- H588

- DB

- A820334

- NS00028901

- DTXSID10184426

- EN300-97223

- J-504972

- CHEMBL454026

- SCHEMBL3971243

- BRN 0123550

- 3034-42-2

- 1H-Imidazole, 1-methyl-5-nitro-;1-methyl-5-nitro-imidazol;Imidazole, 1-methyl-5-nitro-

- UNII-LR2H69GV4P

- MFCD00126968

- AC-28876

- CS-W002392

- AKOS000506062

- GS-6260

- 5-nitro-1-methylimidazole

- FT-0648803

- Q27283139

- 5-23-04-00481 (Beilstein Handbook Reference)

- METHYL-5-NITROIMIDAZOLE, 1-

- 1-Methyl-5-nitroimidazole, >97.0% (HPLC)

- Z1255415727

- DB-082070

- DTXCID20106917

- 1-Methyl-5-nitro-1H-imidazole;

- pound(3/4)97.0% (HPLC)

-

- MDL: MFCD00126968

- インチ: 1S/C4H5N3O2/c1-6-3-5-2-4(6)7(8)9/h2-3H,1H3

- InChIKey: JLZXSFPSJJMRIX-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=C([H])N=C([H])N1C([H])([H])[H])=O

- BRN: 0123550

計算された属性

- せいみつぶんしりょう: 127.03800

- どういたいしつりょう: 127.038

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 63.6

じっけんとくせい

- 密度みつど: 1.44

- ゆうかいてん: 54-57 °C

- ふってん: 328.9°C at 760 mmHg

- フラッシュポイント: 152.7℃

- 屈折率: 1.618

- PSA: 63.64000

- LogP: 0.85150

1-Methyl-5-nitroimidazole セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- RTECS番号:NI7530000

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- リスク用語:R22

1-Methyl-5-nitroimidazole 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-Methyl-5-nitroimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A103808-25g |

1-Methyl-5-nitroimidazole |

3034-42-2 | 98% | 25g |

$27.0 | 2024-08-03 | |

| abcr | AB401678-1g |

1-Methyl-5-nitroimidazole, 95%; . |

3034-42-2 | 95% | 1g |

€72.60 | 2023-09-05 | |

| abcr | AB401678-25g |

1-Methyl-5-nitroimidazole, 95%; . |

3034-42-2 | 95% | 25g |

€101.20 | 2025-02-15 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017081-25g |

1-Methyl-5-nitroimidazole |

3034-42-2 | ≥98% | 25g |

¥118.00 | 2024-07-09 | |

| TRC | M323760-5g |

1-Methyl-5-nitroimidazole |

3034-42-2 | 5g |

$ 132.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | Y1123967-25g |

1-Methyl-5-nitro-1H-imidazole |

3034-42-2 | 95% | 25g |

$155 | 2024-07-28 | |

| abcr | AB401678-5 g |

1-Methyl-5-nitroimidazole, 95%; . |

3034-42-2 | 95% | 5g |

€75.90 | 2023-04-25 | |

| eNovation Chemicals LLC | Y1042754-100g |

1H-Imidazole, 1-methyl-5-nitro- |

3034-42-2 | 98% | 100g |

$110 | 2024-06-07 | |

| Enamine | EN300-97223-0.5g |

1-methyl-5-nitro-1H-imidazole |

3034-42-2 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| Fluorochem | 077434-25g |

1-Methyl-5-nitroimidazole |

3034-42-2 | 95% | 25g |

£45.00 | 2022-03-01 |

1-Methyl-5-nitroimidazole 関連文献

-

1. Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactionsAdelaide T. O. M. Adebayo,W. Russell Bowman,W. G. Salt J. Chem. Soc. Perkin Trans. 1 1987 2819

-

Dake Liu,Thisuri N. Wanniarachchi,Guangde Jiang,Gustavo Seabra,Shugeng Cao,Steven D. Bruner,Yousong Ding RSC Chem. Biol. 2022 3 436

-

3. One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysisPeter Wardman,Eric D. Clarke J. Chem. Soc. Faraday Trans. 1 1976 72 1377

-

S. Pandeti,L. Feketeová,T. J. Reddy,H. Abdoul-Carime,B. Farizon,M. Farizon,T. D. M?rk RSC Adv. 2017 7 45211

-

5. The relative electron-releasing power of a singly bound, and the electron-attracting power of a doubly bound nitrogen atom when present in the same five-membered ringG. B. Barlin J. Chem. Soc. B 1967 641

3034-42-2 (1-Methyl-5-nitroimidazole) 関連製品

- 3034-41-1(1-methyl-4-nitro-imidazole)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 506-17-2(cis-Vaccenic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3034-42-2)1-Methyl-5-nitroimidazole

清らかである:99%

はかる:100g

価格 ($):334.0